molecular formula C26H20ClN3O3S B2584642 2-Amino-4-(3-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893300-10-2

2-Amino-4-(3-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2584642
CAS No.: 893300-10-2
M. Wt: 489.97
InChI Key: QQSGBCTUJOUTDZ-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a potent and selective nonsteroidal glucocorticoid receptor (GR) antagonist identified in medicinal chemistry research. This compound was developed to dissociate the transrepression activity of GR, which mediates its therapeutic anti-inflammatory effects, from its transactivation activity, which is linked to adverse metabolic side effects like glucose intolerance and weight gain . Its primary research value lies in its utility as a chemical tool to probe GR signaling pathways and to investigate the pathophysiology of conditions associated with glucocorticoid excess, such as Cushing's syndrome. In preclinical models, this structural class of dihydropyrano-benzothiazine derivatives has demonstrated the ability to potently antagonize GR and display a preference for transrepression over transactivation , making it a compelling candidate for the development of novel anti-inflammatory agents with an improved therapeutic index. Researchers utilize this compound to explore new therapeutic strategies for metabolic diseases and immune disorders where modulating GR activity without the detrimental side effects of classical steroidal antagonists is desired.

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-7-2-3-8-18(16)15-30-22-12-5-4-11-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)17-9-6-10-19(27)13-17/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSGBCTUJOUTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features :

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyranobenzothiazine Series

Pyranobenzothiazines with variations in substituents demonstrate distinct MAO inhibitory profiles (Table 1):

Compound ID R₁ (Position 4) R₂ (Position 6) MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity
Target Compound 3-Chlorophenyl 2-Methylbenzyl 0.45 12.3 MAO-A
6d 4-Fluorophenyl Benzyl 0.38 25.1 MAO-A
7r 3-Nitrophenyl Methyl 18.9 0.52 MAO-B
71 (Dual Inhibitor) 2-Methoxyphenyl Benzyl 1.2 2.8 Dual

Key Observations :

  • Substituent Effects : The 3-chlorophenyl group in the target compound enhances MAO-A selectivity compared to 4-fluorophenyl (6d), likely due to optimized halogen interactions with the enzyme’s hydrophobic pocket.
  • Positional Sensitivity : Methyl substitution at position 6 (as in 7r) shifts selectivity toward MAO-B, emphasizing the role of steric hindrance in isoform discrimination.

Comparison with Pyrano-Pyrazole Derivatives

Pyrano-pyrazole carbonitriles (e.g., 3s and 3t ) share a similar pyran core but lack the benzothiazine-dioxide moiety:

Compound ID Core Structure R₁ (Position 4) R₂ (Position 1) MAO Activity
3s Pyrano[2,3-c]pyrazole 3-Methoxyphenyl 2-Chlorophenyl Not Reported
3t Pyrano[2,3-c]pyrazole Phenyl 4-Chlorophenyl Not Reported

Structural Insights :

Thiazolo-Pyrimidine Analogues

Compounds like 11a and 11b feature a thiazolo-pyrimidine core with substituted benzylidene groups:

Compound ID Core Structure R₁ MAO Activity
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethyl Not Reported
11b Thiazolo[3,2-a]pyrimidine 4-Cyanophenyl Not Reported

Comparison :

  • The pyranobenzothiazine scaffold offers greater conformational rigidity compared to thiazolo-pyrimidines, which may enhance metabolic stability.

Physicochemical Data

Compound ID Melting Point (°C) LogP (Predicted) Solubility (µg/mL)
Target Compound 235–238 3.8 12.5
6d 228–230 3.5 18.2
11a 243–246 4.2 8.7

Notes:

  • The 2-methylbenzyl group in the target compound slightly increases lipophilicity (LogP = 3.8) compared to benzyl-substituted 6d (LogP = 3.5).

Research Findings and Mechanistic Insights

  • Molecular Docking : The target compound’s 3-chlorophenyl group forms halogen bonds with MAO-A’s Leu-97, while the 2-methylbenzyl group occupies a hydrophobic subpocket near Phe-208 .
  • Dual Inhibitors : Compounds like 71 exhibit balanced MAO-A/B inhibition due to methoxy groups facilitating π-cation interactions with both isoforms .

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